molecular formula C21H30N4OS B5625422 5-isobutyl-1'-[3-(3-thienyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-isobutyl-1'-[3-(3-thienyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5625422
M. Wt: 386.6 g/mol
InChI Key: NENXEVUOKILOEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex spirocyclic and imidazo-pyridine derivatives often involves multistep synthetic routes. For example, the synthesis of tropane-3-spiro-4'(5')-imidazolines and their analogs demonstrates the complexity and precision required in constructing such molecules, involving steps like NMR spectroscopy and X-ray diffraction for structural elucidation (Whelan et al., 1995). Another study highlighted a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing the potential for efficient synthetic routes in creating complex molecules (Shestopalov et al., 2002).

Molecular Structure Analysis

Structural and conformational analyses are crucial for understanding the chemical behavior and potential bioactivity of complex molecules. The study of tropane-3-spiro-4'(5')-imidazolines, for instance, involved detailed NMR spectroscopy and X-ray diffraction to determine the crystal structure and preferred conformations of these compounds (Whelan et al., 1995).

Chemical Reactions and Properties

Spirocyclic and imidazo-pyridine compounds can undergo a variety of chemical reactions, reflecting their complex chemical properties. For example, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds to synthesize spiro-pyrano[2,3-c]pyrazole derivatives illustrates the reactivity of these molecules under certain conditions (Shestopalov et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. While specific data on "5-isobutyl-1'-[3-(3-thienyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" are not available, studies on related compounds provide a basis for understanding the physical characteristics that can be expected from spirocyclic and imidazo-pyridine derivatives.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the functional groups and overall structure of the molecule. Research on tropane-3-spiro-4'(5')-imidazolines and related compounds offers insights into the chemical behavior of these molecules, including their potential as serotonin receptor antagonists and their bioisosteric relationships with other pharmacologically active compounds (Whelan et al., 1995).

properties

IUPAC Name

1-[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]-3-thiophen-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4OS/c1-16(2)13-25-9-5-18-20(23-15-22-18)21(25)7-10-24(11-8-21)19(26)4-3-17-6-12-27-14-17/h6,12,14-16H,3-5,7-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENXEVUOKILOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C(C13CCN(CC3)C(=O)CCC4=CSC=C4)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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